5-Phenyl-2-furoic acid

Descripción general

Descripción

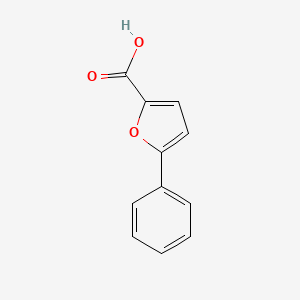

5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .

Métodos De Preparación

5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.

Análisis De Reacciones Químicas

5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.

Aplicaciones Científicas De Investigación

5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .

Mecanismo De Acción

The mechanism of action of 5-Phenyl-2-furoic acid involves its interaction with specific molecular targets and pathways. In the context of its antimycobacterial activity, it targets the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that mycobacteria use to acquire iron from their environment. By inhibiting this enzyme, this compound disrupts iron acquisition, thereby impairing the growth and survival of the bacteria .

Comparación Con Compuestos Similares

5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.

Actividad Biológica

5-Phenyl-2-furoic acid (C11H8O3) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its fungicidal activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a phenyl group at the 5-position. Its molecular structure can be represented as follows:

This compound has been studied for its various biological activities, particularly in antifungal applications.

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of this compound. In vitro and in vivo experiments demonstrated considerable antifungal activity against several fungal strains, particularly Phytophthora infestans, which is responsible for late blight in potatoes and tomatoes.

Table 1: Antifungal Activity of this compound

| Compound | Fungal Strain | Efficacy (%) at 500 μg/mL |

|---|---|---|

| This compound | P. infestans | 84.21 ± 1.58 |

| Control (Pyrimorph) | P. infestans | 77.15 ± 1.84 |

| Control (Hymexazol) | P. infestans | 64.27 ± 1.72 |

The efficacy of this compound was shown to exceed that of standard fungicides, indicating its potential as a lead compound for further development in agricultural applications.

The mechanism by which this compound exerts its antifungal effects involves interference with fungal cell wall biosynthesis. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed that treatment with this compound resulted in:

- Hyphal Swelling : Indicating disruption in cell wall integrity.

- Thickened Cell Walls : Suggesting an alteration in cell wall composition.

- Increased Septation : Reflecting impaired cellular division.

These morphological changes are indicative of compromised fungal growth and viability, leading to cell senescence and death .

Pharmacological Properties

Beyond its antifungal activity, this compound has been implicated in other pharmacological contexts:

- Anti-inflammatory Effects : Compounds containing furan moieties often exhibit anti-inflammatory properties, which may extend to derivatives like this compound.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess broader antimicrobial properties against various bacterial strains, although further research is required to quantify this activity.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies exploring the biological activities of furan derivatives, including this compound:

- A study demonstrated that derivatives of furan showed significant inhibition against multiple fungal pathogens, reinforcing the notion that structural modifications can enhance bioactivity .

- Another investigation focused on the synthesis of novel furoic acid derivatives, indicating that variations in substituents could lead to improved efficacy against specific fungal strains .

Propiedades

IUPAC Name |

5-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOMINFEASCICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352978 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-97-3 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?

A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.